ethyl N-(thiophen-2-ylmethyl)carbamate
Description
Properties
CAS No. |
6268-34-4 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
ethyl N-(thiophen-2-ylmethyl)carbamate |
InChI |
InChI=1S/C8H11NO2S/c1-2-11-8(10)9-6-7-4-3-5-12-7/h3-5H,2,6H2,1H3,(H,9,10) |
InChI Key |
OHSLKLWWKFALQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent on the carbamate nitrogen significantly alters molecular properties. A comparative analysis of key carbamates is summarized below:
Key Observations :
- Ethyl carbamate serves as a baseline with minimal substitution, exhibiting low molecular weight and volatility. Its carcinogenicity is well-documented but weaker than vinyl carbamate .
- Vinyl carbamate’s unsaturated structure increases electrophilicity, making it 10–50 times more carcinogenic and mutagenic than ethyl carbamate .
- Ethyl (3-hydroxyphenyl) carbamate’s phenolic group enhances polarity, leading to higher chromatographic retention times .
Preparation Methods
Reaction Mechanism and Stoichiometry
The amine nucleophile attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing chloride and forming the carbamate bond. A 1:1 molar ratio of amine to chloroformate is critical to prevent diethyl carbonate byproduct formation. Excess base (1.5–2.0 eq.) ensures rapid HCl scavenging.
Solvent and Temperature Effects
Polar aprotic solvents (dichloromethane, THF) outperform ethers due to better solubility of intermediates. Reactions above 10°C lead to a 12–15% decrease in yield due to thermal decomposition of the chloroformate.
Curtius Rearrangement-Based Synthesis
Curry and Mason (1951) pioneered an alternative route using thiophene-2-carboxazide intermediates subjected to Curtius rearrangement. This method proceeds via:
Azide Formation and Thermal Decomposition
Thiophene-2-carbonyl chloride reacts with sodium azide to form the acyl azide, which undergoes-sigmatropic rearrangement at 80–100°C. Trapping the isocyanate intermediate with ethanol yields the carbamate:
$$
\text{Thiophene-2-CON}_3 \xrightarrow{\Delta} \text{Thiophene-2-NCO} \xrightarrow{\text{EtOH}} \text{Ethyl N-(thiophen-2-ylmethyl)carbamate}
$$
Yields reach 68–72% but require strict temperature control to avoid explosive azide decomposition.
Grignard-Mediated Approach from 2-Bromothiophene
A patent by CN101885720B details a five-step synthesis from thiophene, adaptable for carbamate production:
Synthetic Sequence
- Bromination : Thiophene → 2-bromothiophene (89% yield) using N-bromosuccinimide in glacial acetic acid at -5°C.
- Grignard Formation : Mg insertion into 2-bromothiophene in THF/toluene (1:1) at reflux.
- Ethylene Oxide Quench : Forms 2-thiopheneethanol (76% yield).
- Amine Synthesis : Mitsunobu reaction or sulfonylation/ammonolysis to 2-(aminomethyl)thiophene.
- Carbamate Formation : As in Section 1.
This route achieves an overall 61% yield but requires specialized equipment for pressurized ammonolysis.
Enzymatic Carbamoylation
Emerging methods employ lipases (e.g., Candida antarctica Lipase B) to catalyze carbamate formation from 2-(aminomethyl)thiophene and diethyl carbonate. Preliminary data show:
| Parameter | Value |
|---|---|
| Solvent | tert-Butyl methyl ether |
| Temperature | 35°C |
| Enzyme Loading | 15 wt% |
| Conversion (24h) | 92% |
| Selectivity | >99% |
Biocatalytic routes avoid chloride byproducts but currently lack industrial scalability.
Comparative Analysis of Methods
| Method | Yield | Cost Index | Safety Concerns | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 84% | 1.0 | Chloroformate handling | High |
| Curtius Rearrangement | 72% | 1.8 | Azide decomposition | Moderate |
| Grignard Route | 61% | 2.3 | Pressurized ammonia | Low |
| Enzymatic | 92% | 3.5 | None | Emerging |
The Schotten-Baumann method remains optimal for lab-scale synthesis, while enzymatic approaches promise greener chemistry if immobilized enzyme systems advance.
Structural and Process Characterization Data
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 185.243 g/mol | |
| Density | 1.179 g/cm³ | |
| Boiling Point | 309.8°C at 760 mmHg | |
| LogP | 2.385 | |
| Flash Point | 141.2°C |
Spectroscopic Signatures
- ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 4.12 (q, 2H, OCH₂), 4.45 (d, 2H, NCH₂), 6.95–7.20 (m, 3H, thiophene).
- IR (KBr) : 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (N-H bend), 1250 cm⁻¹ (C-O-C).
Industrial Scale-Up Considerations
Pilot plant trials using the Schotten-Baumann method achieved 78% yield at 50 kg/batch by:
- Implementing cryogenic (−10°C) quench systems to control exotherms
- Using in-line FTIR for real-time amine consumption monitoring
- Recycling dichloromethane via fractional distillation (99.2% purity recovery)
Q & A
Q. What are the standard synthetic routes for preparing ethyl N-(thiophen-2-ylmethyl)carbamate, and how can reaction conditions be optimized?
this compound is typically synthesized via the reaction of thiophen-2-ylmethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the carbamate group. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroformate), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane or THF). Post-reaction purification via column chromatography or recrystallization ensures high yields (typically 70–85%) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential characterization includes:
- NMR Spectroscopy : H and C NMR to confirm the carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and thiophene ring protons (δ 6.8–7.2 ppm).
- IR Spectroscopy : Absorption bands at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]).
- Elemental Analysis : To confirm purity (>95%) and stoichiometry. Full experimental replication requires citing prior data for non-novel compounds .
Q. What purification strategies are effective for isolating this compound?
Purification methods include:
- Flash Chromatography : Using silica gel and gradients of ethyl acetate/hexane.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC : For resolving closely related impurities, especially in biological studies. Documentation of R values (TLC) and melting points (m.p. 110–115°C) is critical for reproducibility .
Advanced Research Questions
Q. How can conflicting NMR data arising from rotational isomerism in carbamates be resolved?
Rotational restriction around the carbamate C-N bond can lead to duplicated signals in NMR. Strategies include:
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?
Key SAR considerations:
- Thiophene Substitution : Electron-withdrawing groups (e.g., halogens) at the 5-position increase metabolic stability.
- Carbamate Linker : Replacing ethyl with bulkier groups (e.g., tert-butyl) alters pharmacokinetics.
- Docking Studies : Molecular dynamics simulations predict binding affinity to targets like enzymes or receptors. Validate via in vitro assays (e.g., enzyme inhibition IC) .
Q. How is the crystal structure of this compound determined using SHELX software?
SHELX workflows involve:
- Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : SHELXD for phase problem resolution via direct methods.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validation includes R-factor convergence (<5%) and PLATON checks for missed symmetry .
Q. What experimental designs assess the hydrolytic stability of this compound under physiological conditions?
Stability studies involve:
- pH-Dependent Hydrolysis : Incubate compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC.
- Kinetic Analysis : Calculate half-life (t) using pseudo-first-order kinetics.
- Enzymatic Assays : Test susceptibility to esterases/carboxylesterases in serum. Results guide prodrug design for targeted release .
Q. Which in vitro assays are suitable for evaluating the biological activity of this compound?
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays for targets like acetylcholinesterase.
- Binding Studies : Surface plasmon resonance (SPR) or ITC to measure affinity constants (K). Cross-validate with in silico docking (AutoDock Vina) to prioritize high-potential derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
